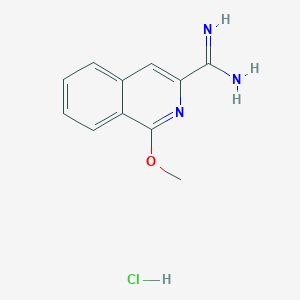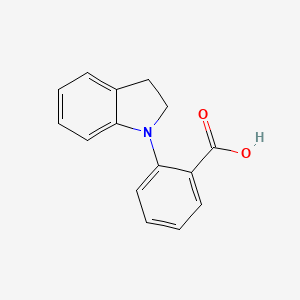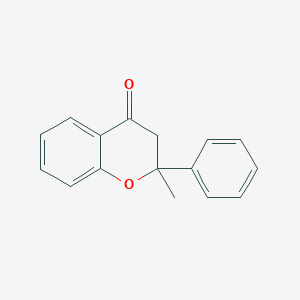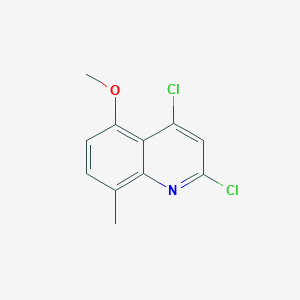
9H-Purine-6-methanol, 9-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Benzyl-9H-purin-6-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a benzyl group at the 9-position and a hydroxymethyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-9H-purin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available purine derivatives.
Benzylation: The 9-position of the purine ring is benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The 6-position is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (9-Benzyl-9H-purin-6-yl)methanol are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: (9-Benzyl-9H-purin-6-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzylpurine carboxylic acid or benzylpurine aldehyde.
Reduction: Benzylpurine derivatives with reduced functional groups.
Substitution: Various substituted benzylpurine compounds.
科学研究应用
(9-Benzyl-9H-purin-6-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (9-Benzyl-9H-purin-6-yl)methanol involves its interaction with various molecular targets in the body. It can act as an inhibitor or activator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a hydroxyl group at the 6-position.
Theophylline: A methylxanthine derivative with a purine ring system.
Uniqueness
(9-Benzyl-9H-purin-6-yl)methanol: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 9-position and the hydroxymethyl group at the 6-position differentiates it from other purine derivatives and influences its reactivity and interactions with biological targets.
属性
CAS 编号 |
629604-05-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
(9-benzylpurin-6-yl)methanol |
InChI |
InChI=1S/C13H12N4O/c18-7-11-12-13(15-8-14-11)17(9-16-12)6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
InChI 键 |
WYRCSEAQLWLOKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)







